molecular formula C19H22N6O4S B2827781 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)ethanone CAS No. 898350-28-2

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2827781
CAS No.: 898350-28-2
M. Wt: 430.48
InChI Key: CZBXMYKEISEAOU-UHFFFAOYSA-N
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Description

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)ethanone is a complex organic compound featuring a thiazole ring, a triazole ring, and a piperazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)ethanone typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Triazole Ring: This involves the cyclization of an appropriate hydrazine derivative with a nitrile or carboxylic acid derivative.

    Coupling Reactions: The thiazole and triazole rings are then coupled with a piperazine derivative through a series of nucleophilic substitution reactions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antiviral, or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may:

    Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Modulate Receptors: By interacting with cell surface receptors, it can modulate signal transduction pathways.

    Interfere with DNA/RNA: By binding to nucleic acids, it can interfere with replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone
  • 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)ethanone

Uniqueness

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)ethanone is unique due to the presence of the nitrophenyl group, which can impart distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-3-15-20-19-24(21-15)18(27)17(30-19)16(13-4-6-14(7-5-13)25(28)29)23-10-8-22(9-11-23)12(2)26/h4-7,16,27H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBXMYKEISEAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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